N-[(2-hydroxy-4-methylphenyl)carbamothioyl]thiophene-2-carboxamide
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Overview
Description
N-[(2-hydroxy-4-methylphenyl)carbamothioyl]thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxy-4-methylphenyl)carbamothioyl]thiophene-2-carboxamide typically involves the condensation of 2-hydroxy-4-methylphenyl isothiocyanate with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-hydroxy-4-methylphenyl)carbamothioyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Electrophilic reagents such as halogens, nitrating agents; reactions are conducted under acidic or basic conditions depending on the nature of the substituent.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
N-[(2-hydroxy-4-methylphenyl)carbamothioyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new thiophene-based materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases due to its bioactive properties.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial applications.
Mechanism of Action
The mechanism of action of N-[(2-hydroxy-4-methylphenyl)carbamothioyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to its antioxidant properties. Additionally, its interaction with cellular pathways can result in the modulation of cell proliferation and apoptosis, contributing to its potential anticancer effects.
Comparison with Similar Compounds
N-[(2-hydroxy-4-methylphenyl)carbamothioyl]thiophene-2-carboxamide can be compared with other thiophene derivatives such as:
Thiophene-2-carboxamide: Lacks the hydroxy and methyl substituents, which may result in different biological activities.
2-substituted thiophene derivatives: Compounds like suprofen and articaine, which have different substituents on the thiophene ring, leading to varied pharmacological properties.
Thiosemicarbazone derivatives: Known for their antimicrobial and anticancer activities, these compounds share structural similarities but differ in their specific functional groups and biological effects.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(2-hydroxy-4-methylphenyl)carbamothioyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S2/c1-8-4-5-9(10(16)7-8)14-13(18)15-12(17)11-3-2-6-19-11/h2-7,16H,1H3,(H2,14,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFYZFWIBGHVFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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